Pyrrolidine, 2-(methoxymethyl)-1-(tetrahydro-5-methyl-2-furanyl)-, (2R)-

Description

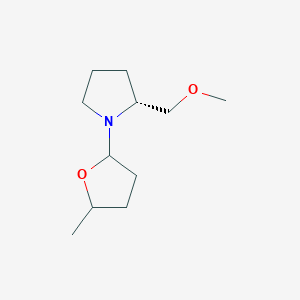

This compound is a stereospecific pyrrolidine derivative characterized by a methoxymethyl substituent at the 2-position and a tetrahydro-5-methyl-2-furanyl group at the 1-position. The (2R) configuration indicates its chiral center at position 2, which may influence its physicochemical properties and biological interactions. Pyrrolidine derivatives are widely studied for their roles in medicinal chemistry, particularly as scaffolds for drug design due to their conformational rigidity and hydrogen-bonding capabilities . However, specific data on this compound’s synthesis, biological activity, or applications are notably absent in the provided evidence, suggesting it may be a novel or understudied structure.

Properties

CAS No. |

651718-42-2 |

|---|---|

Molecular Formula |

C11H21NO2 |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

(2R)-2-(methoxymethyl)-1-(5-methyloxolan-2-yl)pyrrolidine |

InChI |

InChI=1S/C11H21NO2/c1-9-5-6-11(14-9)12-7-3-4-10(12)8-13-2/h9-11H,3-8H2,1-2H3/t9?,10-,11?/m1/s1 |

InChI Key |

IYPRXZNVCPCGPB-HSOILSAZSA-N |

Isomeric SMILES |

CC1CCC(O1)N2CCC[C@@H]2COC |

Canonical SMILES |

CC1CCC(O1)N2CCCC2COC |

Origin of Product |

United States |

Preparation Methods

Grignard Alkylation Approach

This method involves introducing the tetrahydro-5-methyl-2-furanyl group via nucleophilic addition of a Grignard reagent to a pyrrolidine intermediate.

Key Steps:

- Deprotection of Pyrrolidine Intermediate :

A protected pyrrolidine (e.g., tert-butyl carbamate) is deprotected to yield a free amine. - Grignard Reaction :

A furan-derived Grignard reagent (e.g., 2-furylmagnesium bromide) reacts with the pyrrolidine intermediate under anhydrous conditions. - Hydrogenation and Methylation :

The furan ring is hydrogenated to tetrahydrofuran, followed by methyl group introduction at the 5-position.

Reaction Conditions and Yields:

Nucleophilic Substitution

This approach leverages the pyrrolidine nitrogen as a nucleophile to attack an electrophilic furanyl derivative.

Key Steps:

- Deprotonation of Pyrrolidine :

A strong base (e.g., sodium hydride) deprotonates the pyrrolidine nitrogen. - Alkylation :

The deprotonated pyrrolidine reacts with a furanyl electrophile (e.g., 2-furyl tosylate). - Hydrogenation and Methylation :

The furan ring is reduced to tetrahydrofuran, and the methyl group is introduced.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1 | NaH, CH₃I | DMF, THF | 0°C to 25°C | ~80–85% | |

| 2 | 2-Furyl tosylate, K₂CO₃ | DMSO, H₂O | 205°C (microwave) | 74% |

Asymmetric Reduction

Stereochemical control at the 2-position is achieved via enantioselective reduction of a ketone precursor.

Key Steps:

- Ketone Intermediate Synthesis :

A pyrrolidine derivative with a ketone group is synthesized. - Chiral Reduction :

Sodium borohydride with a chiral auxiliary (e.g., D-mandelic acid) reduces the ketone to the (2R)-alcohol. - Functionalization :

The furanyl group is introduced via coupling or alkylation.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1 | RCOCl, Et₃N | CH₂Cl₂ | 0°C to 25°C | ~70–75% | |

| 2 | NaBH₄, D-mandelic acid | THF, ethanol | -50°C to -30°C | ~56–60% |

Cross-Coupling Reactions

Palladium-catalyzed coupling introduces the furanyl group with high efficiency.

Key Steps:

- Boronic Acid Formation :

The pyrrolidine intermediate is functionalized with a boronic acid group. - Suzuki Coupling :

A furanyl halide reacts with the boronic acid under Pd catalysis.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃ | DME, H₂O | 80°C to 100°C | ~60–70% |

Microwave-Assisted Synthesis

This method accelerates reaction kinetics and improves yield.

Key Steps:

- Amine Alkylation :

2-(Methoxymethyl)pyrrolidine reacts with a furanyl electrophile under microwave irradiation. - Hydrogenation :

The furan ring is hydrogenated in a sealed tube.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 6-Fluoropyridin-2-amine | H₂O | 205°C (microwave) | 74% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Grignard Alkylation | High stereoselectivity | Sensitive to moisture/air | 50–80% |

| Nucleophilic Substitution | Scalable, mild conditions | Requires strong bases | 70–85% |

| Asymmetric Reduction | Excellent enantiocontrol | Chiral auxiliaries required | 56–60% |

| Cross-Coupling | Broad functional group tolerance | Expensive catalysts | 60–70% |

| Microwave-Assisted | Rapid reaction times | Limited scale-up potential | 74% |

Critical Challenges and Solutions

- Stereochemical Control :

- Furan Ring Stability :

- Solvent Selection :

- Solution : Use THF or diethyl ether for Grignard reactions to enhance reactivity.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine derivatives can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides or other oxidized forms.

Reduction: Reduction of functional groups attached to the pyrrolidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, alkylating agents, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

Pyrrolidine derivatives are extensively studied for their applications in various fields:

Chemistry: Used as building blocks in organic synthesis and as chiral auxiliaries.

Biology: Studied for their biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for their potential therapeutic effects, including antiviral, antibacterial, and anticancer properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of pyrrolidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects. The exact mechanism would depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional features of the target compound with related pyrrolidine and tetrahydrofuran derivatives:

Key Observations

Substituent Effects: The methoxymethyl group in the target compound may enhance solubility compared to hydrophobic alkenyl or aryl substituents in analogues like (±)-(2R,5R)-2-(2,3-Dimethylbut-2-enyl)-... .

Stereochemical Considerations :

- The (2R) configuration aligns with stereospecificity observed in other pyrrolidine derivatives, where chirality influences receptor binding (e.g., 5-HT7R modulation in SB269970) .

Biological Activity :

- Unlike ftorafur, which shows antitumor activity via 5-fluorouracil release, the target compound’s biological effects remain uncharacterized. However, pyrrolidine derivatives often exhibit neuroactive or antimicrobial properties .

Synthesis Challenges :

- Complex analogues like compound 9 require multistep syntheses with protective groups (e.g., tert-butyldimethylsilyl, DMTrCl), whereas the target compound’s simpler structure might allow streamlined routes .

Biological Activity

Pyrrolidine derivatives have garnered significant attention in pharmacology due to their diverse biological activities. The compound Pyrrolidine, 2-(methoxymethyl)-1-(tetrahydro-5-methyl-2-furanyl)-, (2R)- is a notable example, exhibiting a range of pharmacological effects. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of Pyrrolidine, 2-(methoxymethyl)-1-(tetrahydro-5-methyl-2-furanyl)-, (2R)- can be represented by the following SMILES notation: COC[C@@H]1CCCN1. Its molecular formula is with a molecular weight of approximately 155.23 g/mol. The compound has been characterized for its optical activity and other physical properties:

| Property | Value |

|---|---|

| Boiling Point | 62 °C/40 mmHg |

| Density | 0.933 g/mL at 25 °C |

| Refractive Index | 1.4457 |

| Optical Activity | [α]20/D +2.4° |

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrrolidine derivatives. For instance, compounds similar to Pyrrolidine, 2-(methoxymethyl)-1-(tetrahydro-5-methyl-2-furanyl)- have been investigated for their ability to inhibit viral replication. A notable patent describes various pyrrolidine derivatives as effective against viral infections, suggesting that modifications in the pyrrolidine structure can enhance efficacy against specific viruses .

Antimicrobial Properties

Pyrrolidine derivatives are recognized for their antimicrobial activities. Research indicates that certain derivatives exhibit significant inhibition against bacteria such as Acinetobacter baumannii and Aeromonas hydrophila. For example, one study reported that specific thiohydantoin-pyrrolidine derivatives demonstrated four times higher activity against A. baumannii than standard treatments like ampicillin .

Anticancer Effects

The anticancer properties of pyrrolidine compounds have also been documented extensively. Various studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through different mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral effects of pyrrolidine derivatives in vitro against influenza viruses. The results indicated a dose-dependent reduction in viral titers with certain structural modifications enhancing potency .

- Antimicrobial Testing : In a comparative study, several pyrrolidine derivatives were tested for their minimum inhibitory concentrations (MIC) against multiple bacterial strains. Compounds derived from Pyrrolidine, 2-(methoxymethyl)-1-(tetrahydro-5-methyl-2-furanyl)- exhibited promising MIC values comparable to established antibiotics .

- Anticancer Activity : A recent clinical trial assessed the safety and efficacy of a pyrrolidine-based drug in patients with advanced cancer. Preliminary results showed a significant reduction in tumor size and improved patient outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.